4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate
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Overview
Description
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a complex organic compound that features a pyrazole ring substituted with benzenesulfonyl and phenyl groups, and esterified with 3,4-dimethylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by sulfonylation and esterification steps.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Esterification: Finally, the esterification of the pyrazole derivative with 3,4-dimethylbenzoic acid is carried out using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the sulfonyl and ester groups.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory or anticancer agents.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylbenzoic acid: A precursor in the synthesis of the compound.
Benzenesulfonyl chloride: Used in the sulfonylation step.
1-phenyl-3-methyl-1H-pyrazole: A related pyrazole derivative.
Uniqueness
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-14-15-20(16-18(17)2)25(28)31-24-23(32(29,30)22-12-8-5-9-13-22)19(3)26-27(24)21-10-6-4-7-11-21/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVWGGCDEAWZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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